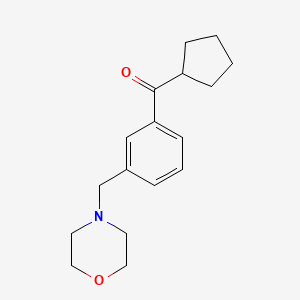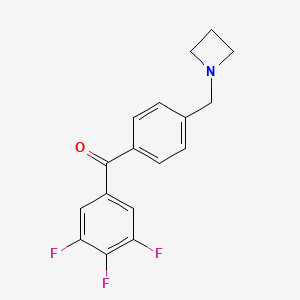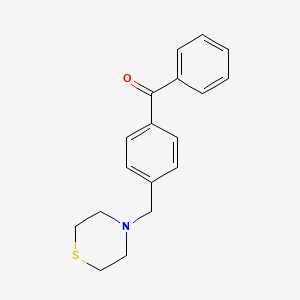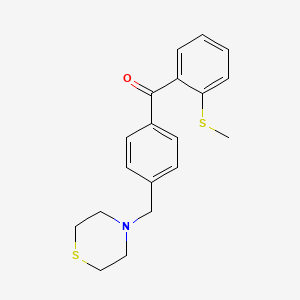
Cyclopentyl 3-(morpholinomethyl)phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopentyl phenyl ketone involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . The preparation method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The molecular formula of Cyclopentyl 3-(morpholinomethyl)phenyl ketone is C17H23NO2 . The molecular weight is 273.37 .Physical And Chemical Properties Analysis
Cyclopentyl 3-(morpholinomethyl)phenyl ketone has a density of 1.124g/cm3 . Its boiling point is 409.8ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Metabolism Mechanisms : A study by Shaikh et al. (2007) explored the metabolism mechanism of a compound structurally similar to Cyclopentyl 3-(morpholinomethyl)phenyl ketone, mediated by CYP3A4 Cytochrome. This research used density functional QM calculations and molecular dynamics simulations to investigate the enzymatic mechanism leading to the formation of alcohol and ketone products (Shaikh et al., 2007).
Catalytic Activity in Organic Synthesis : In the field of organic synthesis, Ito et al. (2008) reported the synthesis of new bis(oxazolinyl)phenyl-ruthenium(II) complexes, which showed enantioselective hydrogenation of ketones (Ito et al., 2008).
Key Intermediates in Nickel-Catalyzed Cycloaddition : Ogoshi et al. (2006) demonstrated the oxidative addition of cyclopropyl phenyl ketone to nickel-based catalysts, forming a nickeladihydropyran, a key intermediate for the Ni(0)-catalyzed cycloaddition to create cyclopentane compounds (Ogoshi et al., 2006).
Enantioselective Hydrogenation of Ketones : Pasquier et al. (2001) reported the synthesis of arenechromium complexed diastereomeric aminophosphine–phosphinite ligands, which were used as chiral auxiliaries in the hydrogenation of functionalised ketones. This study is particularly relevant for its focus on a cyclopentyl-substituted stereoisomer, offering high enantioselectivity (Pasquier et al., 2001).
Synthesis and Antitumor Activity : Isakhanyan et al. (2016) explored the synthesis and in vitro antitumor activity of compounds structurally related to Cyclopentyl 3-(morpholinomethyl)phenyl ketone. This research could provide insights into potential biomedical applications (Isakhanyan et al., 2016).
Catalytic Asymmetric Cyclization Reactions : Wang et al. (2015) reported a highly enantioselective formal [3 + 2] cycloaddition reaction between 3-isothiocyanato oxindoles and alkynyl ketones using an effective magnesium catalyst. This study might be relevant for understanding the catalytic properties of similar ketone compounds (Wang et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
cyclopentyl-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(15-5-1-2-6-15)16-7-3-4-14(12-16)13-18-8-10-20-11-9-18/h3-4,7,12,15H,1-2,5-6,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWURVIOIWARRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643115 |
Source


|
| Record name | Cyclopentyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3-(morpholinomethyl)phenyl ketone | |
CAS RN |
898792-40-0 |
Source


|
| Record name | Cyclopentyl[3-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325569.png)
![Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325571.png)
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone](/img/structure/B1325579.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)

